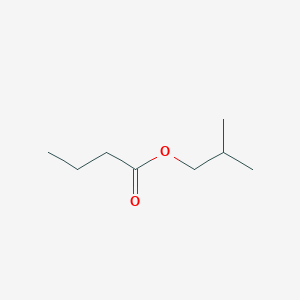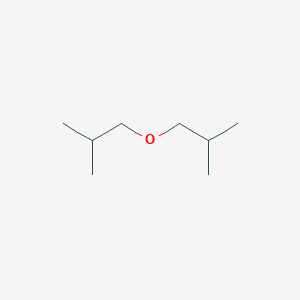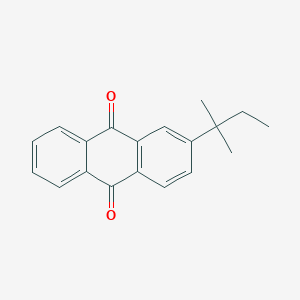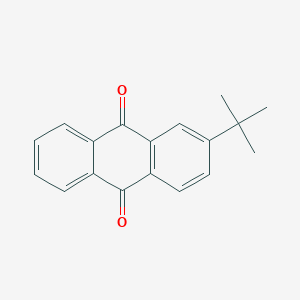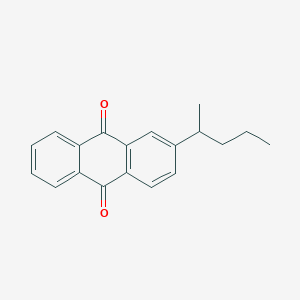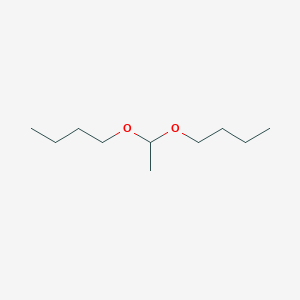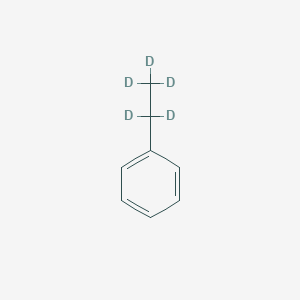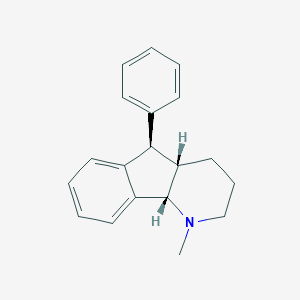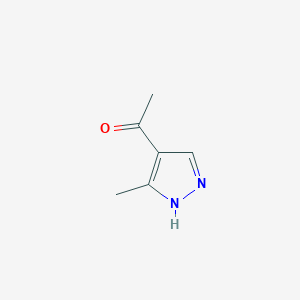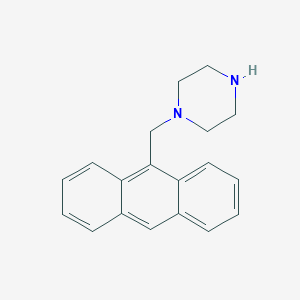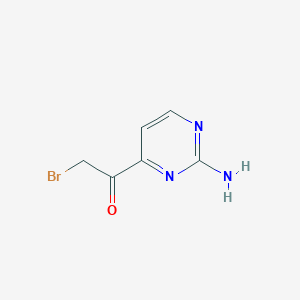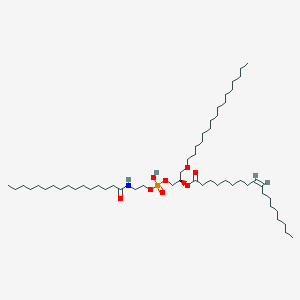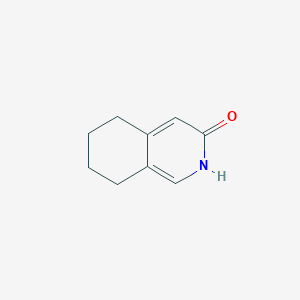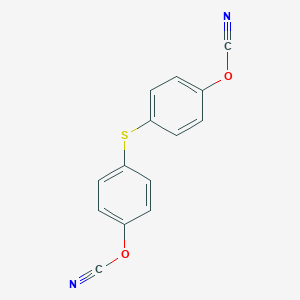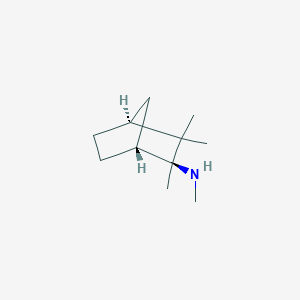
Dexmecamylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexmecamylamine is a drug that is used in scientific research to study the role of nicotinic acetylcholine receptors in the nervous system. It is a competitive antagonist of the α3β4 subtype of nicotinic receptors and is commonly used in laboratory experiments to investigate the physiological and biochemical effects of these receptors.
Aplicaciones Científicas De Investigación
Pharmacokinetics in Renal Impairment
Dexmecamylamine, evaluated as a potential adjunct treatment for major depressive disorder, is primarily excreted via the kidneys. A study revealed that renal impairment significantly affects the pharmacokinetics of dexmecamylamine, suggesting a need for dose adjustments in patients with renal issues. The study found an increase in the area under the plasma concentration–time curve (AUC) and a decrease in clearance in subjects with renal impairment (Alverlind et al., 2014).
Treatment for Overactive Bladder
Dexmecamylamine has been explored as a treatment for overactive bladder. In a clinical trial, it showed a statistically significant decrease in micturition frequency but not in urge incontinence episodes. The study highlighted that dexmecamylamine may not offer an enhanced therapeutic profile compared to existing therapies for overactive bladder (Chancellor et al., 2015).
Adjunct Therapy for Major Depressive Disorder
Several studies have investigated dexmecamylamine as an adjunct therapy for major depressive disorder (MDD) in patients with inadequate response to antidepressants. However, these studies found no significant therapeutic effects or differences in various depression scales when compared to placebo (Vieta et al., 2014); (Möller et al., 2015).
Long-Term Safety and Tolerability in MDD Treatment
In a long-term study assessing the safety and tolerability of dexmecamylamine as an adjunct to SSRIs/SNRIs in MDD patients, it was found to be generally well tolerated. The most common adverse events were constipation and headache, and no significant differences were observed in secondary endpoints compared to placebo (Tummala et al., 2015).
Propiedades
Número CAS |
107538-05-6 |
|---|---|
Nombre del producto |
Dexmecamylamine |
Fórmula molecular |
C11H21N |
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11-/m0/s1 |
Clave InChI |
IMYZQPCYWPFTAG-NGZCFLSTSA-N |
SMILES isomérico |
C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC |
SMILES |
CC1(C2CCC(C2)C1(C)NC)C |
SMILES canónico |
CC1(C2CCC(C2)C1(C)NC)C |
Otros números CAS |
6147-18-8 107538-05-6 |
Sinónimos |
[1R,4S,(+)]-N,2,3,3-Tetramethylbicyclo[2.2.1]heptane-2-amine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



